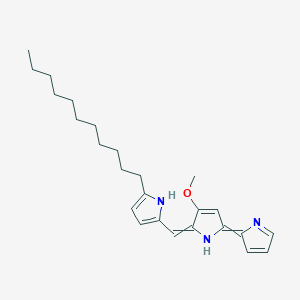

2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-

Description

Structure

3D Structure

Properties

CAS No. |

14960-80-6 |

|---|---|

Molecular Formula |

C25H35N3O |

Molecular Weight |

393.6 g/mol |

IUPAC Name |

(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole |

InChI |

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18+ |

InChI Key |

HIYSWASSDOXZLC-HKOYGPOVSA-N |

Isomeric SMILES |

CCCCCCCCCCCC1=CC=C(N1)/C=C/2\C(=CC(=N2)C3=CC=CN3)OC |

Canonical SMILES |

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Prodigiosin: A Technical Guide to its Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin, a vibrant red pigment belonging to the tripyrrole family of natural products, has garnered significant attention within the scientific community. Produced by various bacteria, most notably Serratia marcescens, this secondary metabolite exhibits a remarkable spectrum of biological activities, including anticancer, immunosuppressive, and antimicrobial properties. This technical guide provides an in-depth exploration of the molecular structure of prodigiosin and a comprehensive overview of the analytical techniques employed for its characterization. Detailed experimental protocols, quantitative spectroscopic data, and visual representations of its mechanism of action are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Molecular Structure

Prodigiosin is chemically known as 4-methoxy-5-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-2,2'-bi-1H-pyrrole.[1] Its core structure consists of a unique linear tripyrrole skeleton, comprising three pyrrole rings (designated A, B, and C).[2] Rings A and B are directly linked, forming a bipyrrole unit, which is in turn connected to ring C via a methylene bridge.[2]

The molecular formula of prodigiosin is C₂₀H₂₅N₃O, and it has a molecular weight of 323.44 Da.[3][4] The conjugated system of double bonds within the tripyrrole structure is responsible for its characteristic intense red pigmentation. Prodigiosin is largely insoluble in water but exhibits moderate solubility in organic solvents such as ethanol, methanol, chloroform, acetonitrile, and dimethyl sulfoxide (DMSO).[2][3]

Spectroscopic Characterization

The definitive identification and structural elucidation of prodigiosin rely on a combination of modern spectroscopic techniques. This section details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within the prodigiosin molecule. The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shift assignments in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Prodigiosin in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) (Hz) |

| 6.348–7.105 | m | 5 | Ar–H | 7 |

| 5.34 | s | 1 | =CH | - |

| 3.67 | s | 3 | OCH₃ | - |

| 2.32 | t | 2 | CH₂ | - |

| 2.01 | s | 3 | CH₃ | - |

| 1.21–1.31 | m | 6 | CH₂ | - |

| 0.86 | t | 3 | CH₃ | - |

Data sourced from:[5]

Table 2: ¹³C NMR Spectroscopic Data for Prodigiosin in CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

| 147.1 | C₃'' |

| 128.5 | C₂'' |

| 125.2 | C₅'' |

| 58.7 | OCH₃ |

Data for quaternary carbons of ring C and the methoxy group. A more detailed assignment requires 2D NMR techniques. Data sourced from:[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of prodigiosin. Electrospray ionization (ESI) is a commonly used soft ionization technique for its analysis.

Table 3: Mass Spectrometric Data for Prodigiosin

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI-MS | Positive | 324.20, 324.3 | [M+H]⁺ |

A detailed fragmentation pattern from tandem mass spectrometry (ESI-MS/MS) is crucial for structural confirmation. While a complete, universally agreed-upon fragmentation pathway is not extensively detailed in the readily available literature, the primary fragmentation would involve the cleavage of the alkyl side chain and potential ruptures of the pyrrole rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system of the tripyrrole backbone gives prodigiosin a characteristic strong absorption in the visible region of the electromagnetic spectrum.

Table 4: UV-Vis Spectroscopic Data for Prodigiosin

| Solvent | λmax (nm) |

| Methanol | 535 - 538 |

| Acidified Ethanol | 535 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the prodigiosin molecule.

Table 5: FT-IR Spectroscopic Data for Prodigiosin

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3315 | N-H stretching |

| ~2941 | Aromatic C-H stretching |

| ~1731 | C=O stretching |

| ~1609 | Aromatic C=C stretching |

Data sourced from:[7]

Experimental Protocols

This section provides generalized methodologies for the extraction, purification, and spectroscopic analysis of prodigiosin. Researchers should note that specific parameters may require optimization based on the producing strain and culture conditions.

Extraction and Purification of Prodigiosin

Caption: Workflow for the extraction and purification of prodigiosin.

Methodology:

-

Cultivation: Culture a prodigiosin-producing bacterial strain, such as Serratia marcescens, in a suitable liquid or solid medium until significant red pigmentation is observed.

-

Harvesting: If grown in a liquid medium, centrifuge the culture to pellet the bacterial cells. If on a solid medium, scrape the biomass.

-

Extraction: Resuspend the cell pellet or biomass in an appropriate organic solvent. Acidified methanol (e.g., with 1 M HCl) is commonly used to enhance extraction efficiency. Acetone or ethanol can also be effective.

-

Cell Lysis: Disrupt the bacterial cells to release the intracellular pigment. This can be achieved through vigorous vortexing, sonication, or other cell disruption methods.

-

Clarification: Centrifuge the mixture to pellet the cell debris.

-

Collection: Carefully collect the colored supernatant, which contains the crude prodigiosin extract.

-

Concentration: Evaporate the solvent from the crude extract, typically using a rotary evaporator, to obtain a concentrated pigment residue.

-

Purification: Purify the crude prodigiosin using column chromatography. A silica gel stationary phase is common, with a mobile phase gradient of solvents like hexane and ethyl acetate.

-

Purity Assessment: Monitor the purity of the collected fractions using thin-layer chromatography (TLC).

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain purified prodigiosin.

Spectroscopic Analysis Protocols

-

UV-Vis Spectroscopy: Dissolve a small amount of purified prodigiosin in a suitable solvent (e.g., methanol) in a quartz cuvette. Scan the absorbance from 200 to 800 nm using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax).

-

FT-IR Spectroscopy: Prepare a sample by mixing a small amount of purified prodigiosin with potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, a thin film can be cast onto a salt plate. Analyze the sample using an FT-IR spectrometer over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Dissolve the purified prodigiosin in a suitable solvent compatible with ESI-MS (e.g., methanol or acetonitrile). Infuse the sample directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode.

-

NMR Spectroscopy: Dissolve a sufficient amount of purified prodigiosin (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Signaling Pathways and Mechanism of Action

Prodigiosin's potent biological activities, particularly its anticancer effects, are attributed to its ability to modulate multiple cellular signaling pathways, primarily leading to apoptosis (programmed cell death).

Induction of Apoptosis

Prodigiosin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as by inducing stress in the endoplasmic reticulum (ER).

Caption: Prodigiosin-induced apoptosis signaling pathways.

Prodigiosin disrupts the balance of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria.[5] This, in turn, activates caspase-9, an initiator caspase that subsequently activates the executioner caspase-3, culminating in apoptosis.[8] Additionally, prodigiosin can induce ER stress, triggering the unfolded protein response (UPR). This can lead to apoptosis through the activation of the PERK-eIF2α-ATF4-CHOP and IRE1α-JNK signaling axes.[5]

Inhibition of Wnt/β-catenin Signaling

In certain cancers, such as breast cancer, prodigiosin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by prodigiosin.

Prodigiosin can suppress the phosphorylation of key components of this pathway, including LRP6, Dishevelled (DVL), and GSK3β.[1][2] This inhibition prevents the activation of β-catenin and the subsequent expression of its target genes, such as cyclin D1, which are involved in cell proliferation and tumor progression.[1][2]

Immunosuppressive Activity

Prodigiosin also exhibits immunosuppressive properties, primarily by targeting T-cell activation and proliferation.

Caption: Immunosuppressive mechanism of prodigiosin.

Unlike some conventional immunosuppressants, prodigiosin does not inhibit the production of interleukin-2 (IL-2). Instead, it is thought to interfere with the signaling cascade downstream of the IL-2 receptor.[4] A key molecular target is believed to be Janus kinase 3 (JAK3), a tyrosine kinase crucial for signal transduction from the IL-2 receptor.[4][9] By inhibiting JAK3 activation, prodigiosin effectively blocks the proliferation of T-cells.

Conclusion

Prodigiosin stands out as a natural product with a well-defined molecular structure and a diverse range of promising biological activities. The characterization of this molecule is robustly supported by a suite of spectroscopic techniques that provide unambiguous structural confirmation and quantification. The elucidation of its mechanisms of action, particularly its ability to induce apoptosis and modulate key signaling pathways in cancer and immune cells, underscores its potential as a lead compound in drug development. This technical guide serves as a consolidated resource to facilitate further research and development of prodigiosin and its derivatives for therapeutic applications.

References

- 1. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prodigiosins: a novel family of immunosuppressants with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 6. journal.waocp.org [journal.waocp.org]

- 7. A Promising Natural Red Pigment “Prodigiosin” Sensitizes Colon Cancer Cells to Ionizing Radiation, Induces Apoptosis, and Impedes MAPK/TNF-α/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and immunosuppressive activity of novel prodigiosin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Prodigiosin from Serratia marcescens: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin, a vibrant red pigment produced by the bacterium Serratia marcescens, has garnered significant scientific interest due to its diverse and potent biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and, critically, the detailed methodologies for the isolation and purification of prodigiosin from Serratia marcescens. The document outlines optimized cultivation parameters for enhanced pigment production and presents a step-by-step protocol for extraction and purification, supported by quantitative data and spectroscopic characterization. Furthermore, this guide illustrates the key biosynthetic and regulatory pathways of prodigiosin production, offering a valuable resource for researchers and professionals in drug development and microbial biotechnology seeking to harness the therapeutic potential of this promising natural product.

Introduction: A Historical Perspective

The story of prodigiosin begins with the discovery of its producing organism, Serratia marcescens. In 1819, a Venetian pharmacist named Bartolomeo Bizio investigated a phenomenon of "blood-red" discoloration of polenta in the city of Padua, Italy[1]. Four years later, he named the causative organism Serratia marcescens in honor of physicist Serafino Serrati and from the Latin word "marcescens," meaning "to decay," as Bizio observed the pigment's rapid deterioration[1]. For a considerable period, S. marcescens was considered a harmless saprophyte. However, it is now recognized as an opportunistic human pathogen[1]. The red pigment, later named prodigiosin, is a secondary metabolite with a characteristic tripyrrole ring structure[2][3].

Biosynthesis and Regulation of Prodigiosin

The biosynthesis of prodigiosin in Serratia marcescens is a fascinating and complex process, involving a bifurcated pathway where two precursors, a monopyrrole and a bipyrrole, are synthesized independently and then condensed to form the final linear tripyrrole pigment[4]. The genes responsible for this process are organized in a "pig" gene cluster, spanning from pigA to pigN[4][5][6].

The production of prodigiosin is tightly regulated by various environmental and genetic factors. Optimal pigment formation is typically observed at room temperature (around 25-30°C), with production being significantly inhibited at 37°C[7][8][9]. This thermoregulation is primarily controlled at the transcriptional level, with the HexS transcription factor playing a key role[10]. Other regulatory elements include the cAMP-CRP complex, which acts as a negative regulator, and the EnvZ/OmpR two-component system, which positively influences prodigiosin production[6][11].

Logical Flow of Prodigiosin Biosynthesis

Caption: Bifurcated biosynthesis pathway of prodigiosin.

Cultivation of Serratia marcescens for Prodigiosin Production

Optimizing culture conditions is paramount for achieving high yields of prodigiosin. The following tables summarize key parameters influencing pigment production.

Table 1: Optimal Growth and Production Parameters

| Parameter | Optimal Value | Reference(s) |

| Temperature | 25-30°C | [3][9] |

| pH | 7.0 | [3] |

| Incubation Time | 48-72 hours | [9][12] |

| Agitation | Shaker conditions (e.g., 150 rpm) | [3][13] |

Table 2: Media Components for Enhanced Prodigiosin Yield

| Media Component | Concentration/Type | Reported Yield | Reference(s) |

| Carbon Source | Mannitol (2%) in Cassava Wastewater | 49.5 g/L | [12] |

| Peanut Seed Broth | 38.75 g/L | [12] | |

| Sesame Seed Broth | 16.68 g/L | [12] | |

| Casein | 4.28 g/L | [12] | |

| Ethanol | 3.0 g/L | [12] | |

| Nitrogen Source | Peptone, Beef Extract | Commonly Used | [14] |

| Amino Acid Supplement | L-tyrosine (10 mg/ml) | Enhanced Production | [4] |

Experimental Protocols: Isolation and Purification of Prodigiosin

This section provides a detailed, step-by-step methodology for the extraction and purification of prodigiosin from Serratia marcescens.

Experimental Workflow Diagram

References

- 1. Prodigiosin synthesis in mutants of Serratia marcesens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KEGG PATHWAY: Prodigiosin biosynthesis - Serratia marcescens WW4 [kegg.jp]

- 3. ijsr.net [ijsr.net]

- 4. sciencepub.net [sciencepub.net]

- 5. Frontiers | PtrA regulates prodigiosin synthesis and biological functions in Serratia marcescens FZSF02 [frontiersin.org]

- 6. Frontiers | Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Thermoregulation of Prodigiosin Biosynthesis by Serratia marcescens is Controlled at the Transcriptional Level and Requires HexS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclic AMP negatively regulates prodigiosin production by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cetjournal.it [cetjournal.it]

- 14. CN102311981B - Method for preparing and purifying prodigiosin - Google Patents [patents.google.com]

The Biosynthesis of 2,2'-Bi-1H-pyrrole Derivatives: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 2,2'-Bi-1H-pyrrole derivatives, with a primary focus on the well-characterized prodiginine and tambjamine families of natural products. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the biosynthetic pathways, key enzymes, quantitative data, and experimental protocols.

Core Biosynthetic Pathways

The biosynthesis of many 2,2'-Bi-1H-pyrrole derivatives, including the prodiginines and tambjamines, converges on the formation of a key common intermediate: 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) .[1][2][3] From this central precursor, distinct enzymatic pathways diverge to produce the final structurally diverse molecules.

Biosynthesis of the Precursor: 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC)

The formation of MBC is a multi-step enzymatic process. In Streptomyces coelicolor, the biosynthetic pathway has been elucidated and involves a series of gene products encoded within the red gene cluster.[4] Similarly, in prodigiosin-producing bacteria like Serratia marcescens, the pig gene cluster is responsible for MBC synthesis.[5] The biosynthesis of tambjamines in Pseudoalteromonas tunicata also relies on the formation of MBC, with the tam gene cluster encoding the necessary enzymes.[3] The general biosynthetic logic involves the condensation of precursors derived from primary metabolism, such as proline, serine, and malonyl-CoA.[3]

The Prodiginine Biosynthetic Pathway

Prodiginines are a family of tripyrrolic red pigments with a characteristic 2,2'-bipyrrole core. The final step in the biosynthesis of prodigiosin, a well-known member of this family, involves the condensation of MBC with a monopyrrole, 2-methyl-3-amylpyrrole (MAP).[2][5] This reaction is catalyzed by the condensing enzyme PigC.[2] The overall pathway is a convergent synthesis where two separate branches produce MBC and MAP, which are then joined together.

Figure 1: Convergent biosynthesis of Prodigiosin.

The Tambjamine Biosynthetic Pathway

Tambjamines are another class of 2,2'-bipyrrole derivatives where the bipyrrole core is linked to an amine-containing side chain.[1] The biosynthesis of tambjamines also utilizes MBC as a precursor. However, instead of condensing with a monopyrrole, MBC is joined with a primary amine. For example, in the biosynthesis of tambjamine YP1, MBC condenses with cis-dodec-3-en-1-amine (DDEA).[2] This condensation is catalyzed by the enzyme TamQ.[2]

A notable aspect of tambjamine biosynthesis is the diversity in the formation of the alkylamine side chain. In Pseudoalteromonas, the tam gene cluster appears to modify a fatty acid from primary metabolism.[4] In contrast, the tab gene cluster in Streptomyces encodes a dedicated system for the de novo biosynthesis of the alkylamine portion, showcasing a striking example of convergent evolution in biosynthetic pathways.[4]

Figure 2: Convergent biosynthesis of Tambjamine YP1.

Quantitative Data on Key Enzymes

The terminal condensation reactions in prodiginine and tambjamine biosynthesis are catalyzed by PigC and TamQ, respectively. A kinetic analysis of these enzymes has revealed a "Uni Uni Bi Uni ping-pong" reaction mechanism.[1][6] For PigC, this involves competitive substrate inhibition, while for TamQ, uncompetitive substrate inhibition is observed.[1] This suggests that TamQ may have a broader substrate tolerance.[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of 2,2'-Bi-1H-pyrrole derivatives, primarily focusing on prodigiosin as a representative compound.

Extraction of Prodigiosin from Bacterial Culture

This protocol is adapted from methodologies described for Serratia marcescens.

Materials:

-

Bacterial culture broth (e.g., Luria-Bertani broth)

-

Centrifuge and centrifuge tubes

-

Extraction solvent: Acidified methanol (e.g., 1 M HCl in methanol) or ethyl acetate:acetone (2:1, v/v)

-

Rotary evaporator

-

Glassware

Procedure:

-

Inoculate a suitable liquid medium with a prodigiosin-producing strain of Serratia marcescens and incubate at 28-30°C for 48-72 hours with shaking.

-

Harvest the bacterial cells by centrifugation at 8,000-10,000 x g for 15-30 minutes.

-

Discard the supernatant and collect the cell pellet.

-

Resuspend the cell pellet in the chosen extraction solvent. Use a sufficient volume to ensure complete immersion of the pellet.

-

Agitate the mixture vigorously for 1-3 hours at room temperature to facilitate pigment extraction.

-

Centrifuge the mixture again at 10,000 x g for 15 minutes to pellet the cell debris.

-

Carefully collect the supernatant containing the dissolved prodigiosin.

-

Concentrate the supernatant to dryness using a rotary evaporator to obtain the crude prodigiosin extract.

Purification of Prodigiosin by Column Chromatography

Materials:

-

Crude prodigiosin extract

-

Silica gel (60 Å, 200-400 mesh)

-

Chromatography column

-

Elution solvents: A gradient of petroleum ether and ethyl acetate (e.g., starting from 50:1 and gradually increasing the polarity to 5:1).[7] Alternatively, a hexane:acetone:ammonium hydroxide (85:15:1, v/v/v) system can be used.

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether:ethyl acetate 50:1).

-

Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude prodigiosin extract in a minimal amount of a suitable solvent (e.g., ethyl acetate) and load it onto the top of the silica gel column.

-

Begin eluting the column with the mobile phase, starting with the lowest polarity.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

-

Collect the eluting fractions in separate tubes. The red-pigmented fractions contain prodigiosin.

-

Monitor the separation of the fractions using TLC.

-

Pool the fractions that contain pure prodigiosin (as determined by TLC).

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified prodigiosin.

Figure 3: Experimental workflow for prodigiosin extraction and purification.

LC-MS/MS Analysis of Prodigiosin

Instrumentation:

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

Gradient Elution:

-

A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compound. The specific gradient profile should be optimized for the particular instrument and column.

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Prodigiosin: Monitor the transition of the parent ion (m/z 324) to a specific daughter ion (e.g., m/z 252).

Procedure:

-

Prepare a standard curve of purified prodigiosin of known concentrations.

-

Prepare the samples for injection by dissolving them in a suitable solvent (e.g., methanol).

-

Inject the standards and samples onto the LC-MS/MS system.

-

Acquire data in MRM mode.

-

Quantify the amount of prodigiosin in the samples by comparing their peak areas to the standard curve.

Conclusion

The biosynthesis of 2,2'-Bi-1H-pyrrole derivatives is a fascinating area of natural product chemistry, showcasing elegant examples of convergent evolution and complex enzymatic catalysis. The central role of the MBC precursor provides a platform for the generation of diverse molecular architectures with a range of biological activities. The protocols outlined in this guide offer a starting point for the isolation and analysis of these promising compounds, paving the way for further research into their therapeutic potential. Future work to fully characterize the kinetics of the key biosynthetic enzymes will provide deeper insights into their mechanisms and facilitate bioengineering efforts to produce novel derivatives.

References

- 1. Determination of kinetic parameters, Km and kcat, with a single experiment on a chip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]

- 6. researchgate.net [researchgate.net]

- 7. Medscape | Chembiochem - Content Listing [medscape.com]

A Technical Guide to the Spectroscopic Analysis of Prodigiosin

This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—for the characterization of prodigiosin. It is intended for researchers, scientists, and professionals in drug development who are working with this promising bioactive compound.

Introduction to Prodigiosin

Prodigiosin is a secondary metabolite belonging to the prodiginine family of natural products. It is a distinctive red pigment produced by various bacteria, most notably Serratia marcescens.[1] This tripyrrole alkaloid has garnered significant scientific interest due to its diverse biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[2][3][4] Accurate structural elucidation and characterization are paramount for its development as a therapeutic agent, and this is primarily achieved through a combination of spectroscopic methods.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of prodigiosin, owing to its vibrant red color. The absorption spectrum of prodigiosin is highly dependent on the pH of the solvent.

Data Presentation: UV-Vis Absorption Maxima

| Condition | Solvent System | Maximum Absorption (λmax) | Observed Color | Reference |

| Acidic | Acidified Ethanol/Methanol | 534-540 nm | Red/Pink | [2][5][6] |

| Neutral | Methanol/Ethanol | 533-535 nm | Red | [2][6] |

| Alkaline | Alkalinized Ethanol/Methanol | 462-470 nm | Yellow/Orange | [5][6] |

Experimental Protocol: UV-Vis Analysis

A common protocol for the UV-Vis analysis of prodigiosin involves the following steps:

-

Extraction: Prodigiosin is extracted from the bacterial biomass using an organic solvent such as methanol, ethanol, or ethyl acetate.[7] The cells are typically separated from the culture broth by centrifugation.

-

Sample Preparation: The solvent containing the extracted prodigiosin is clarified by centrifugation or filtration to remove any cellular debris.

-

pH Adjustment (Optional): To observe the characteristic spectral shifts, the pH of the prodigiosin solution can be adjusted. A few drops of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) are added to separate aliquots of the extract.[5]

-

Spectrophotometric Measurement: The absorbance spectrum of the prepared sample is recorded over a wavelength range of 200–800 nm using a spectrophotometer. The solvent used for extraction serves as the blank.[5][8]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of prodigiosin and to gain insights into its structure through fragmentation analysis. The nominal mass of prodigiosin (C₂₀H₂₅N₃O) is 323 g/mol .

Data Presentation: Mass Spectrometry Data

| Ionization Mode | Ion Detected | m/z Value | Reference |

| Gas Chromatography-MS (GC-MS) | [M]⁺ | 323 | [4][7] |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 324.20 - 324.3 | [8][9] |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: A purified fraction of prodigiosin, typically obtained after chromatographic separation (e.g., TLC or column chromatography), is dissolved in a suitable volatile solvent like methanol or acetonitrile.

-

Infusion and Ionization: The sample solution is introduced into the mass spectrometer. Common ionization techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI).[4][8]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined. For structural elucidation, tandem MS (MS/MS) can be performed, where the parent ion is selected and fragmented through techniques like collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of prodigiosin, providing detailed information about the carbon and proton framework of the molecule.

Data Presentation: ¹H and ¹³C NMR Data

The following tables summarize the proton and carbon NMR chemical shifts for prodigiosin, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data for Prodigiosin in CDCl₃ [11]

| Proton Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-NH | 12.56 | s | - |

| 3-H | 6.92 | ddd | 4.0, 2.4, 1.2 |

| 4-H | 6.26 | dd | 4.0, 1.2 |

| 5-H | 7.23 | d | 2.4 |

| 1'-NH | 10.15 | s | - |

| 4'-OCH₃ | 3.94 | s | - |

| 8'-H | 6.68 | d | 2.4 |

| 4''-H | 6.96 | s | - |

| 6''-CH₃ | 2.53 | s | - |

| 7''-(CH₂)₄-CH₃ | 2.08 | t | 7.6 |

| 8''-CH₂ | 1.48 | m | - |

| 9''-CH₂ | 1.34 | m | - |

| 10''-CH₂ | 1.34 | m | - |

| 11''-CH₃ | 0.90 | t | 7.2 |

Table 2: ¹³C NMR Chemical Shift Data for Prodigiosin in CDCl₃ [11]

| Carbon Number | Chemical Shift (δ, ppm) |

| 2 | 162.7 |

| 3 | 117.0 |

| 4 | 110.4 |

| 5 | 127.0 |

| 6 | 126.8 |

| 7 | 124.6 |

| 1' | 146.4 |

| 3' | 166.2 |

| 4' | 56.4 (OCH₃) |

| 5' | 128.4 |

| 8' | 111.9 |

| 2'' | 148.8 |

| 3'' | 128.1 |

| 4'' | 92.8 |

| 5'' | 126.3 |

| 6'' | 12.5 (CH₃) |

| 7'' | 29.8 (CH₂) |

| 8'' | 25.8 (CH₂) |

| 9'' | 31.7 (CH₂) |

| 10'' | 22.6 (CH₂) |

| 11'' | 14.1 (CH₃) |

Experimental Protocol: NMR Analysis

-

Purification: A high degree of purity is essential for NMR analysis. Prodigiosin is purified from the crude extract using techniques like Thin Layer Chromatography (TLC) or column chromatography.

-

Sample Preparation: Approximately 0.5–2 mg of purified prodigiosin is dissolved in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), inside a 5 mm NMR tube.[11] Tetramethylsilane (TMS) is often used as an internal standard.[11]

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11] This includes:

-

1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired to identify the proton and carbon environments.

-

2D NMR: To unambiguously assign all signals, 2D correlation experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are conducted.[11]

-

Visualized Workflows and Pathways

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the extraction, purification, and spectroscopic characterization of prodigiosin.

References

- 1. Serratia marcescens - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rjlbpcs.com [rjlbpcs.com]

- 8. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) is a pivotal biosynthetic intermediate in the production of a diverse range of bioactive secondary metabolites, including the prodiginines and tambjamines. These natural products exhibit a wide array of biological activities, such as immunosuppressive, antimicrobial, and anticancer properties. A thorough understanding of the physicochemical properties of MBC is therefore crucial for the synthesis of novel analogs and for the optimization of fermentation and purification processes in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of MBC, detailed experimental protocols for its synthesis and analysis, and its role in significant biosynthetic pathways.

Physicochemical Properties

The physicochemical properties of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| CAS Number | 10476-41-2 | [2][3][4][5] |

| Physical Form | Powder or crystals | [5] |

| Melting Point | 224-227 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 462.3 ± 45.0 °C | [2] |

| Density (Predicted) | 1.293 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 15.44 ± 0.50 | [2] |

| XlogP (Predicted) | 1.0 | [1] |

| Purity | ≥98% | [5] |

| Storage Temperature | 2-8°C under inert atmosphere | [5] |

Experimental Protocols

Synthesis of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde

Two primary synthetic routes for 4-methoxy-2,2'-bipyrrole-5-carbaldehyde have been reported:

1. Synthesis from 4-methoxy-3-pyrolin-2-one: A two-step synthesis starting from the commercially available 4-methoxy-3-pyrolin-2-one is a common method for producing MBC.[6] While the specific reaction conditions are detailed in supplementary materials of the cited literature, the general workflow is depicted below.

2. Synthesis via Suzuki-Miyaura Cross-Coupling: A more recent approach involves a Suzuki-Miyaura type cross-coupling reaction. This method offers a versatile route to MBC and its analogs.[7] The reaction typically involves the coupling of a pyrrole boronic acid derivative with a suitable pyrrole halide in the presence of a palladium catalyst and a base.

Caption: Synthetic routes to 4-methoxy-2,2'-bipyrrole-5-carbaldehyde.

Purification Protocol

A common method for the purification of MBC from natural sources or synthetic reactions involves a multi-step chromatographic process.[6]

Caption: Chromatographic purification of MBC.

Physicochemical Property Determination - General Methodologies

While specific experimental details for MBC are not extensively published, standard laboratory procedures can be employed:

-

Melting Point: Determined using a capillary melting point apparatus. The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.

-

Solubility: Assessed by adding a known amount of MBC to a specific volume of a solvent of interest (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined, often by spectroscopic methods.

-

pKa Determination: Potentiometric titration is a common method. A solution of MBC is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the titrant volume, and the pKa is determined from the half-equivalence point of the titration curve.

-

LogP Determination: The partition coefficient between n-octanol and water (logP) can be determined using the shake-flask method or more commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). In the HPLC method, the retention time of the compound on a C18 column is correlated with the known logP values of a set of standard compounds.

Role in Biosynthetic Pathways

4-methoxy-2,2'-bipyrrole-5-carbaldehyde is a crucial branching point in the biosynthesis of several important classes of natural products, most notably the prodigiosins and tambjamines.[8][9]

Caption: MBC as a key intermediate in natural product biosynthesis.

In the biosynthesis of prodigiosin by Serratia marcescens, the formation of MBC is a critical step. The expression of genes such as pigF is essential for its synthesis.[10] Subsequently, another enzyme, PigC, catalyzes the condensation of MBC with 2-methyl-3-amyl-pyrrole to form the characteristic tripyrrolic structure of prodigiosin.[10] Similarly, in the biosynthesis of tambjamines, MBC serves as the core bipyrrole aldehyde that is condensed with various amines to generate the structural diversity observed in this family of alkaloids.[7][9]

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde. The data and protocols presented herein are intended to support researchers in the fields of natural product synthesis, medicinal chemistry, and metabolic engineering. A comprehensive understanding of MBC's characteristics is fundamental for the rational design of novel bioactive compounds and for the efficient production of valuable natural products. Further research to experimentally validate the predicted properties and to explore its interactions with biological systems will continue to enhance its utility in drug discovery and development.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. a-robust-viable-and-resource-sparing-hplc-based-logp-method-applied-to-common-drugs - Ask this paper | Bohrium [bohrium.com]

- 8. agilent.com [agilent.com]

- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

Prodigiosin's Cellular Mechanisms of Action: A Technical Guide for Researchers

Abstract: Prodigiosin, a tripyrrolic red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention in the scientific community for its potent anticancer, immunosuppressive, and antimicrobial properties. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying the bioactivity of Prodigiosin. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its multifaceted modes of action. This document summarizes key signaling pathways affected by Prodigiosin, presents quantitative data on its cytotoxic effects, details relevant experimental protocols, and provides visual representations of its mechanisms to facilitate further research and development.

Introduction

Prodigiosin and its analogs have emerged as promising therapeutic agents due to their selective cytotoxicity against a broad spectrum of cancer cell lines, with minimal effects on normal cells.[1][2] The anticancer activity of Prodigiosin is attributed to its ability to induce apoptosis, inhibit cell proliferation, and disrupt key cellular processes.[3][4] This guide will systematically dissect the primary mechanisms of action of Prodigiosin at the cellular level, providing a foundational resource for its potential clinical applications.

Induction of Apoptosis

A primary mechanism of Prodigiosin's anticancer effect is the induction of programmed cell death, or apoptosis.[2] Prodigiosin triggers apoptosis through multiple, interconnected pathways, including the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum stress-mediated pathways.

Intrinsic (Mitochondrial) Pathway

Prodigiosin predominantly activates the intrinsic apoptotic pathway.[3] This pathway is initiated by intracellular stress signals that lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.

Key events in Prodigiosin-induced intrinsic apoptosis include:

-

Modulation of Bcl-2 Family Proteins: Prodigiosin disrupts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. It has been shown to downregulate the expression of Bcl-2.[3]

-

Caspase Activation: The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the subsequent activation of initiator caspase-9, which in turn activates executioner caspases such as caspase-3 and caspase-7.[5] The activation of caspases-3, -8, and -9 has been observed in cells treated with prodigiosin, indicating the involvement of the intrinsic pathway.[5]

Endoplasmic Reticulum (ER) Stress Pathway

Prodigiosin has been identified as an inducer of endoplasmic reticulum (ER) stress.[3] The accumulation of unfolded or misfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), which, if prolonged or severe, can lead to apoptosis.

Prodigiosin activates all three major branches of the UPR:

-

IRE1α-JNK Pathway: Prodigiosin activates the IRE1α pathway, leading to the splicing of XBP1 mRNA and the activation of the JNK signaling cascade, which can promote apoptosis.[3]

-

PERK-eIF2α-ATF4-CHOP Pathway: Prodigiosin treatment leads to the phosphorylation of PERK and eIF2α, resulting in the translational upregulation of ATF4 and its downstream target CHOP, a key transcription factor in ER stress-mediated apoptosis.[3]

-

ATF6 Pathway: Prodigiosin also activates the ATF6 branch of the UPR.[3]

The pro-apoptotic effects of ER stress induced by Prodigiosin are mediated, in part, by the CHOP-dependent suppression of Bcl-2.[3]

Modulation of Cellular Signaling Pathways

Prodigiosin exerts its effects by modulating several key signaling pathways that are often dysregulated in cancer cells.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in cell proliferation, differentiation, and survival. Prodigiosin has been shown to inhibit the MAPK signaling pathway, particularly the ERK sub-pathway, which is frequently hyperactivated in cancers like colon cancer.[6]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Prodigiosin can inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative effects.[3] The inhibition of the Akt/mTOR pathway by Prodigiosin has been linked to the induction of autophagic cell death in human glioblastoma cells.[3]

DNA Damage and Topoisomerase Inhibition

Prodigiosin can induce DNA damage, a key trigger for apoptosis and cell cycle arrest.[3] One of the primary mechanisms for this is the inhibition of DNA topoisomerases I and II.[3] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting their function, Prodigiosin leads to the accumulation of DNA strand breaks.

Cell Cycle Arrest

Prodigiosin can halt the progression of the cell cycle, primarily at the G1 phase.[3] This arrest prevents cancer cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation. The G1 arrest is mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). Prodigiosin has been shown to affect the expression of Cyclin D, Cyclin E, CDK2, CDK4, and CDK6.[4]

pH Modulation

Prodigiosin can act as a proton-sequestering agent, disrupting intracellular pH gradients.[3] This ability to alter cellular pH can contribute to its cytotoxic effects, as maintaining specific pH levels in different cellular compartments is crucial for normal cellular function.

Quantitative Data: Cytotoxicity of Prodigiosin

The cytotoxic activity of Prodigiosin has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the reported IC50 values for Prodigiosin in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 2.1 | [6] |

| Caco-2 | Colon Cancer | 357.27 µg/ml | [6] |

| RT-112 | Urothelial Carcinoma | 0.675 (24h), 0.074 (72h) | [7] |

| RT-112res | Cisplatin-resistant Urothelial Carcinoma | 0.157 (24h), 0.041 (72h) | [7] |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of Prodigiosin's mechanism of action.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect and quantify apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol Outline:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with Prodigiosin for the desired time and concentration. Include untreated and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA.

Protocol Outline:

-

Cell Culture and Treatment: Treat cells with Prodigiosin as required.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

-

PI Staining: Stain the cells with a PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Prodigiosin.

Protocol Outline:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Prodigiosin is a promising natural compound with a complex and multifaceted mechanism of action at the cellular level. Its ability to induce apoptosis through intrinsic and ER stress pathways, modulate key oncogenic signaling cascades like MAPK and PI3K/Akt/mTOR, cause DNA damage via topoisomerase inhibition, and induce cell cycle arrest highlights its potential as a broad-spectrum anticancer agent. The quantitative data on its cytotoxicity further underscore its potency. The detailed experimental protocols provided in this guide offer a practical resource for researchers investigating Prodigiosin and similar bioactive compounds. Further elucidation of its molecular targets and in vivo efficacy will be crucial for its translation into clinical practice. This technical guide serves as a comprehensive starting point for such endeavors, aiming to accelerate the research and development of Prodigiosin as a novel therapeutic.

References

- 1. Frontiers | Transcriptional factor OmpR positively regulates prodigiosin biosynthesis in Serratia marcescens FZSF02 by binding with the promoter of the prodigiosin cluster [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. BioKB - Relationship - Prodigiosin - activates - apoptotic process [biokb.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Prodigiosin: A Technical Guide to its Preclinical Toxicology and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prodigiosin, a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has garnered significant attention for its potent biological activities, including anticancer, immunosuppressive, and antimicrobial properties.[1][2][3] As a promising therapeutic candidate, particularly in oncology, a thorough understanding of its toxicology and safety profile is paramount for its translation into clinical applications. This technical guide provides an in-depth overview of the preclinical safety data available for prodigiosin, focusing on its cytotoxic and genotoxic effects, in vivo toxicity in animal models, and the molecular pathways governing its activity. The document synthesizes quantitative data into comparative tables, details key experimental protocols, and visualizes complex biological and experimental workflows.

In Vitro Toxicology: Selective Cytotoxicity

A hallmark of prodigiosin's therapeutic potential is its demonstrated ability to selectively induce apoptosis in a wide array of cancer cell lines while exhibiting minimal toxicity toward normal, non-malignant cells.[1][3][4] This selectivity is a critical aspect of its favorable safety profile.

Cytotoxicity Against Cancer Cell Lines

Prodigiosin has shown potent cytotoxic effects across numerous cancer types, including those of the breast, lung, colon, and hematopoietic systems.[1][5][6] Its efficacy extends to multidrug-resistant cancer cells, a significant advantage over many conventional chemotherapeutics.[1] The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, are summarized in Table 1.

Effects on Non-Malignant Cell Lines

Studies consistently report that prodigiosin has significantly lower toxicity in normal cell lines compared to their cancerous counterparts.[1][2][4] For instance, one study highlighted that prodigiosin had very little to no toxic effect on normal cells at various concentrations (5-50 µg/ml) as assessed by the trypan blue assay.[7] This differential effect is a crucial factor for a high therapeutic index.

Table 1: In Vitro Cytotoxicity (IC50) of Prodigiosin in Various Cell Lines

| Cell Line | Cell Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| Cancer Cell Lines | ||||

| A549 | Human Lung Carcinoma | 1.30 | ~4.0 | [5] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 0.62 | ~1.9 | [5] |

| HCT-116 | Human Colon Carcinoma | 0.68 | ~2.1 | [5] |

| A375 | Human Malignant Melanoma | 1.25 | ~3.8 | [5] |

| HL-60 | Human Promyelocytic Leukemia | 1.7 | ~5.2 | [6] |

| NCI-H292 | Human Mucoepidermoid Carcinoma | 3.6 | ~11.1 | [6] |

| HEp-2 | Human Larynx Epidermoid Carcinoma | 3.4 | ~10.5 | [6] |

| MCF-7 | Human Breast Adenocarcinoma | 5.1 | ~15.7 | [6] |

| Caco-2 | Human Colorectal Adenocarcinoma | 357.27 | ~1100 | [8] |

| Non-Malignant Cell Lines | ||||

| MRC-5 | Human Fetal Lung Fibroblast | > 17.00 | > 52.4 | [5] |

| HEK-293 | Human Embryonic Kidney | Non-toxic (qualitative) | - | [9] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay methodology. The molecular weight of prodigiosin (323.4 g/mol ) was used for µM conversion where applicable.

Genotoxicity Profile

Preliminary genotoxicity studies suggest that prodigiosin's cytotoxic mechanism involves the induction of DNA damage, particularly in malignant cells. The Comet Assay, which detects DNA strand breaks, has been used to evaluate this effect. In a study involving prodigiosin-loaded halloysite nanotubes (p-HNTs), a more pronounced genotoxic effect was observed in Caco-2 and HCT116 cancer cells compared to normal human skin fibroblasts, where DNA damage was significantly less frequent.[4] This suggests that the DNA-damaging effects of prodigiosin may also be selective towards cancer cells.[4]

In Vivo Toxicology and Safety

In vivo studies in various animal models have provided initial evidence for the systemic safety of prodigiosin. These studies are critical for determining lethal doses and assessing potential organ-specific toxicities.

Acute Toxicity in Murine Models

An acute toxicity study in male mice determined the median lethal dose (LD50) of prodigiosin to be 4500 mg/kg when administered intraperitoneally. Based on this high LD50 value, prodigiosin can be categorized as a safe compound. Histopathological examination of organs 24 hours after injection revealed only very slight and minor damage to the liver, kidney, and spleen, with no remarkable damage observed in the heart, lung, or intestine.

Toxicity in Other Animal Models

-

Caenorhabditis elegans : Toxicological assessments using the nematode C. elegans showed no significant toxic activity, with a 100% survival rate at concentrations up to 50 µg/mL, suggesting the safe use of prodigiosin in this eukaryotic system.[5][10]

-

Zebrafish (Danio rerio) : Embryotoxicity studies in zebrafish revealed that prodigiosin can be toxic at certain concentrations. When applied at 10 µg/mL at 6 hours post-fertilization, prodigiosin caused a 100% death rate.[5] Interestingly, novel brominated derivatives of prodigiosin showed a significantly improved toxicity profile in this model, indicating potential for structural optimization to enhance safety.[5]

-

Brine Shrimp (Artemia salina) : A study using the brine shrimp lethality assay reported a median lethal concentration (LC50) of 78.33 µg/mL.[11]

Effects on Gut Microbiota

An 18-day study in Kunming mice, where prodigiosin was administered at 150 µg/kg/day in drinking water, showed no signs of toxicity.[12] High-throughput sequencing analysis of the cecum microbiota revealed that prodigiosin altered its composition, significantly decreasing the relative abundance of Desulfovibrio and increasing Lactobacillus reuteri.[12] This suggests a potentially beneficial effect on the intestinal microbiota.[12]

Table 2: Summary of In Vivo Toxicity Data for Prodigiosin

| Animal Model | Route of Administration | Endpoint | Result | Reference |

| Mice | Intraperitoneal | LD50 | 4500 mg/kg | |

| Mice | Oral (drinking water) | General Toxicity | No toxic effects observed at 150 µg/kg/day for 18 days | [12] |

| Danio rerio (Zebrafish) | Immersion | Embryotoxicity | 100% death rate at 10 µg/mL | [5] |

| C. elegans (Nematode) | Ingestion | Survival Rate | 100% survival at 50 µg/mL | [5] |

| Artemia salina (Brine Shrimp) | Immersion | LC50 | 78.33 µg/mL | [11] |

| Chick Embryo | Injection | Toxigenicity | Highly toxigenic (chloroform-dissolved fraction) | [13][14] |

Signaling Pathways in Prodigiosin-Induced Apoptosis

Prodigiosin's anticancer activity is primarily attributed to its ability to induce programmed cell death, or apoptosis. This process is mediated through multiple, complex signaling pathways.

Intrinsic and Endoplasmic Reticulum (ER) Stress Pathways

Prodigiosin predominantly triggers apoptosis via the intrinsic (mitochondrial) pathway. It disrupts the balance of the Bcl-2 protein family, which regulates mitochondrial integrity.[1] Specifically, prodigiosin can disrupt the Mcl-1/Bak complex, leading to the release of the pro-apoptotic protein Bak and initiating the apoptotic cascade.[1]

Furthermore, prodigiosin induces ER stress, which can also lead to apoptosis through the IRE1α-JNK and PERK-eIF2α-ATF4-CHOP signaling axes.[1]

Caption: Intrinsic and ER Stress Apoptotic Pathways Induced by Prodigiosin.

Extracellular Signal-Regulated Kinase (ERK) Pathway

In K562 leukemia cells, prodigiosin has been shown to induce apoptosis and inhibit autophagy via the ERK signaling pathway.[15] The study found that blocking ERK1/2 phosphorylation significantly decreased prodigiosin-induced apoptosis, confirming the pathway's involvement.[15]

Caption: Role of the ERK Signaling Pathway in Prodigiosin-Mediated Effects.

MAPK/TNF-α/NLRP3 Pathway

In colon cancer cells, prodigiosin has been found to impede the MAPK/TNF-α/NLRP3 signaling pathway.[8] This action contributes to its anti-proliferative and pro-apoptotic effects, particularly when used in combination with ionizing radiation, suggesting it can act as a radiosensitizer.[8]

Key Experimental Protocols

This section details the methodologies for key experiments commonly cited in the toxicological evaluation of prodigiosin.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Principle : Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol :

-

Cell Seeding : Plate cells (e.g., NCI-H292, HEp-2, MCF-7, HL-60) in 96-well plates at a specific density and incubate for 24 hours to allow attachment.[6]

-

Treatment : Treat the cells with various concentrations of prodigiosin (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).[6][7]

-

MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation : Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.

-

Caption: General Workflow for In Vitro Cytotoxicity Assessment (MTT Assay).

Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage in individual eukaryotic cells.

-

Principle : Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind supercoiled DNA. Electrophoresis is then applied. Cells with damaged DNA (strand breaks) will have fragments that migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains compact.

-

Protocol :

-

Cell Preparation : Harvest cells treated with prodigiosin and a control.

-

Slide Preparation : Mix cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis : Immerse slides in a high-salt lysis solution to break down cell and nuclear membranes.

-

DNA Unwinding : Place slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis : Subject the slides to an electric field.

-

Neutralization and Staining : Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

-

Visualization : Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., tail length, percentage of DNA in the tail) using imaging software.[4]

-

In Vivo Acute Toxicity: LD50 Determination in Mice

This protocol is used to determine the dose of a substance that is lethal to 50% of a test animal population.

-

Principle : Groups of animals are administered escalating doses of the substance to identify the dose range that causes mortality.

-

Protocol :

-

Animal Acclimatization : Acclimate male mice to laboratory conditions for a set period.

-

Dose Preparation : Prepare different doses of prodigiosin for administration.

-

Administration : Administer the prepared doses to different groups of mice via a specific route (e.g., intraperitoneally).

-

Observation : Observe the animals closely for signs of toxicity and mortality over a defined period (e.g., 24 hours).

-

LD50 Calculation : Record the number of deaths in each dose group and calculate the LD50 value using a statistical method (e.g., Probit analysis).

-

Histopathology : At the end of the observation period, euthanize surviving animals. Sample key organs (heart, liver, kidney, spleen, lung, intestine), fix them in formalin, process them into paraffin blocks, section, and stain with hematoxylin-eosin (H&E) for microscopic examination.

-

References

- 1. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 2. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation [frontiersin.org]

- 5. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Promising Natural Red Pigment “Prodigiosin” Sensitizes Colon Cancer Cells to Ionizing Radiation, Induces Apoptosis, and Impedes MAPK/TNF-α/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chitosan based micro and nano-particulate delivery systems for bacterial prodigiosin: Optimization and toxicity in animal model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Toxigenic studies with the antibiotic pigments from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Prodigiosin: From Bacterial Fermentation to Purified Product - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of prodigiosin from bacterial cultures, primarily focusing on Serratia marcescens. Prodigiosin is a secondary metabolite renowned for its potent immunosuppressive and anticancer properties, making its efficient purification a critical step in drug discovery and development.

I. Overview of Prodigiosin Extraction and Purification

The overall workflow for obtaining pure prodigiosin involves several key stages: bacterial cultivation, cell harvesting, extraction of the pigment from the cell biomass, and subsequent purification using chromatographic techniques. The choice of solvents and chromatographic methods significantly impacts the final yield and purity of the compound.

Experimental Workflow for Prodigiosin Extraction and Purification

Caption: A general overview of the workflow for prodigiosin production and purification.

II. Quantitative Data Summary

The following tables summarize quantitative data from various studies on prodigiosin extraction and purification, providing a comparative overview of different methodologies.

Table 1: Prodigiosin Yield from Various Bacterial Strains and Extraction Methods

| Bacterial Strain | Culture Medium | Extraction Solvent | Reported Yield | Reference |

| Serratia rubidaea | Peanut oil cake medium | Not specified | ~40 g/L | [1] |

| Serratia marcescens JNB5-1 | Not specified | Not specified | 10.25 g/L | [2] |

| Serratia marcescens Ka3 | Peptone glycerol with 1% Huangshui | Not specified | 48,341 mg/L | [3][4] |

| Serratia marcescens ZPG19 | Optimized medium | 100% Methanol (pH 2) | 2142.75 ± 12.55 mg/L | [5] |

| Serratia rubidaea RAM_Alex | Optimized Nutrient Broth | Ethanol | ~1600.511 mg/L | [6] |

| Serratia marcescens | Nutrient broth with lactose | Ethanol | 17.8 mg/L | [7] |

| Serratia marcescens | Nutrient broth with peptone | Ethanol | 18.4 mg/L | [7] |

Table 2: Comparison of Solvents for Prodigiosin Extraction

| Solvent | Reported Efficiency/Yield | Notes | Reference |

| Acidified Methanol | Effective for direct extraction | Used for extraction from adsorbent resin. | [8] |

| Ethanol | 15 mg/L | Found to be the best among DMSO, methanol, acetone, acetonitrile, and chloroform in one study. | [7] |

| Ethanol:Methanol (1:2 v/v) | 53.8 mg/mL | High yield reported with this solvent mixture. | [7] |

| Acetone | 692.1 units/cell | Lower yield compared to methanol in the same study. | [9] |

| Methanol | 4986.9 units/cell | Reported as an ideal solvent for extracting the membrane-bound pigment. | [9] |

| Petroleum Ether | 39.1 units/cell | Significantly lower yield. | [9] |

Table 3: Chromatographic Purification Parameters and Results

| Chromatographic Method | Stationary Phase | Mobile Phase / Eluent | Rf Value / Retention Time | Purity | Reference |

| TLC | Silica Gel 60 F254 | Chloroform:Ethyl Acetate (1:1 v/v) | Not specified | Not specified | [10] |

| TLC | Silica Gel | Not specified | 0.93 | Not specified | [11] |

| TLC | Silica Gel | Not specified | 0.85 | Not specified | [12] |

| TLC | Silica Gel | Ethyl acetate:Chloroform:Acetone (65:30:5) | 0.67 | Not specified | [5] |

| Column Chromatography | Silica Gel | Petroleum Ether:Ethyl Acetate (gradient) | Not specified | ≥80% | [13] |

| Column Chromatography | Silica Gel 60 | Toluene:Ethyl Acetate (9:1 v/v) | Not specified | 98% (post-HPLC) | [10] |

| HPLC | C18 | Acetonitrile:Water (gradient) | Symmetrical peak | >98% | [14] |

| HPLC | C18 | Methanol:0.1% Glacial Acetic Acid | 2.0-4.0 min | ≥98% | [13] |

| HPLC | C18 | Not specified | 2.062 min | 94.84% | [3] |

| HPLC | C18 | Not specified | 16.65 min | 95.95% | [12] |

III. Experimental Protocols

Protocol 1: Extraction of Crude Prodigiosin from Serratia marcescens

This protocol details a common method for extracting prodigiosin from bacterial biomass using an acidified solvent.

-

Cell Harvesting:

-

Culture Serratia marcescens in a suitable broth medium (e.g., Peptone Glycerol Broth) at 28-30°C for 48-72 hours, or until desired pigmentation is achieved.

-

Transfer the culture broth to centrifuge tubes.

-

Centrifuge the broth at 8,000 x g for 20 minutes to pellet the bacterial cells.

-

Decant and discard the supernatant.

-

-

Solvent Extraction:

-

To the cell pellet, add acidified methanol (e.g., methanol with 4% v/v 1N HCl) or acidified ethanol at a ratio of approximately 10:1 (solvent volume to pellet weight).

-

Vortex or shake vigorously for 15-20 minutes to ensure complete lysis of the cells and solubilization of the pigment.

-

Centrifuge the mixture at 10,000 x g for 15 minutes to separate the cell debris.

-

Carefully collect the red-pigmented supernatant, which contains the crude prodigiosin extract.

-

-

Solvent Evaporation:

-

To obtain the dry crude extract, evaporate the solvent from the supernatant using a rotary evaporator at a temperature below 40°C.

-

The resulting red residue is the crude prodigiosin, ready for purification.

-

Protocol 2: Purification of Prodigiosin using Silica Gel Column Chromatography

This protocol describes the purification of the crude prodigiosin extract by column chromatography.

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in the initial elution solvent (e.g., petroleum ether or toluene).

-

Pack a glass chromatography column with the slurry, ensuring there are no air bubbles.

-

Allow the silica to settle, and then let the excess solvent drain until it is level with the top of the silica bed.

-

-

Sample Loading:

-

Dissolve the crude prodigiosin extract in a minimal amount of the initial elution solvent (e.g., toluene or a mixture of petroleum ether and ethyl acetate).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin eluting the column with the initial, non-polar solvent.

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A suggested gradient is as follows:

-

Petroleum Ether:Ethyl Acetate (50:1)

-

Petroleum Ether:Ethyl Acetate (20:1)

-

Petroleum Ether:Ethyl Acetate (10:1)

-

Petroleum Ether:Ethyl Acetate (5:1)[13]

-

-

Alternatively, a toluene:ethyl acetate system (e.g., 9:1 v/v) can be used.[10]

-

Collect the fractions as they elute from the column. The prodigiosin will typically appear as a distinct red band.

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing pure prodigiosin.

-

Pool the pure fractions and evaporate the solvent to obtain the purified prodigiosin.

-

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Purification

HPLC is a high-resolution technique for the final purification and purity assessment of prodigiosin.

-

Sample Preparation:

-

Dissolve the purified prodigiosin from column chromatography in the HPLC mobile phase (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Analysis and Collection:

-

Inject the sample into the HPLC system.

-

Monitor the chromatogram for the prodigiosin peak at its characteristic retention time.

-

For purification, a preparative or semi-preparative HPLC system can be used to collect the fraction corresponding to the prodigiosin peak.

-

The purity can be calculated from the peak area in the chromatogram.

-

IV. Prodigiosin Biosynthesis Regulatory Pathway

The production of prodigiosin in Serratia marcescens is a complex process regulated by a network of genes and signaling proteins. The core biosynthetic genes are organized in the pig operon (pigA-N).[1][11] Several regulatory proteins have been identified that influence the transcription of this operon.

Regulatory Pathway of Prodigiosin Synthesis in Serratia marcescens

Caption: Key regulators of the prodigiosin (pig) biosynthetic operon in Serratia marcescens.

This diagram illustrates that proteins such as PtrA, OmpR, and PsrA act as positive regulators, promoting the transcription of the pig operon.[1][2] In contrast, HexS is involved in the thermoregulation of prodigiosin synthesis, repressing its production at higher temperatures (e.g., 37°C).[6] The cAMP receptor protein (CRP) appears to play a more minor role.[6] Understanding this regulatory network is crucial for the metabolic engineering of Serratia strains to enhance prodigiosin yields.

References